N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

Description

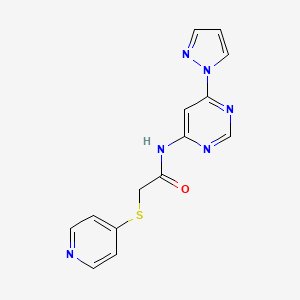

The compound N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position and a thioacetamide linker connecting to a pyridine ring at the 4-position. Its structure combines multiple pharmacophoric elements:

- Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms, often involved in hydrogen bonding and π-π stacking interactions.

- 1H-pyrazol-1-yl group: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to solubility and metabolic stability.

- Pyridin-4-ylthioacetamide: A sulfur-containing linker (thioether) attached to a pyridine ring, which may enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name |

N-(6-pyrazol-1-ylpyrimidin-4-yl)-2-pyridin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6OS/c21-14(9-22-11-2-5-15-6-3-11)19-12-8-13(17-10-16-12)20-7-1-4-18-20/h1-8,10H,9H2,(H,16,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDEJRODVSMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Construction of the pyrimidine ring: This step often involves the condensation of a suitable amidine with a β-dicarbonyl compound.

Thioether formation: The pyridine ring is introduced via a nucleophilic substitution reaction where a pyridine thiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary widely but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine or pyrazole rings.

Scientific Research Applications

Medicinal Chemistry

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is being explored as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets, such as enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, docking studies have shown promising interactions with targets like glycogen synthase kinase 3, which is implicated in multiple cancer types .

Antimicrobial Properties

The compound exhibits potential antimicrobial activity, making it a candidate for the development of new antibiotics. Its unique structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study: In Vitro Studies

In vitro assays have demonstrated that certain derivatives of this compound possess significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant bacteria .

Neurological Research

There is growing interest in the neuroprotective properties of pyrazole-containing compounds. This compound may offer protective effects against neurodegenerative diseases.

Case Study: Neuroprotection

Studies have indicated that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects in models of Alzheimer’s disease . Further research is needed to evaluate the efficacy of this specific compound in such contexts.

Mechanism of Action

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous molecules:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycles: The target compound and Analog A share pyrimidine and pyrazole cores, critical for interactions with biological targets (e.g., kinases or enzymes). However, Analog A’s dihydropyrimidine (non-aromatic) core may reduce planarity and alter binding kinetics compared to the fully aromatic pyrimidine in the target . Compound C substitutes pyrimidine with a phenoxy group, likely shifting its mechanism toward disrupting plant biochemical pathways .

Chloro and cyano groups in Compounds B and C are typical in agrochemicals, conferring electrophilic reactivity for pest or weed inhibition . Their absence in the target suggests a focus on mammalian targets.

Linker Diversity :

- The target’s thioacetamide linker differs from Analog A’s direct acetamide and Compound C’s ester-acrylate chain. Thioethers may confer metabolic stability over esters, which are prone to hydrolysis.

Therapeutic Implications :

- Analog A’s explicit medicinal use highlights the importance of pyrimidine-pyrazole scaffolds in drug design. The target’s sulfur linkage could optimize pharmacokinetics (e.g., half-life) relative to oxygen-based analogs .

- Compound B’s chloroacetamide structure aligns with herbicidal modes of action, underscoring the target’s divergence from agrochemical roles .

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and its effects on various biological targets.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates both pyrazole and pyrimidine moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Pyrimidine Coupling : Employing condensation reactions to link the pyrazole with pyrimidine derivatives.

- Thioacetamide Modification : Introducing a thioacetamide group to enhance biological activity.

These synthetic pathways allow for the modification of various functional groups, potentially improving efficacy and selectivity against specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as a CDK2 inhibitor , which is crucial in cancer cell cycle regulation. For instance, related pyrazole derivatives have shown promising results in inhibiting CDK2 with Ki values in the low nanomolar range (e.g., 0.005 µM) and displayed significant antiproliferative effects across various cancer cell lines (GI50 values ranging from 0.127 to 0.560 µM) . Mechanistic studies indicate that these compounds can induce apoptosis and cell cycle arrest at the S and G2/M phases in ovarian cancer cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, including E. coli and S. aureus. Compounds with similar structures demonstrated IC50 values ranging from 17.9 μM to 35.6 μM against bacterial enzymes, indicating that modifications in the pyrazole ring can significantly influence antimicrobial potency .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Inhibition of Cyclin-dependent Kinases (CDKs) : By binding to the ATP-binding site of CDK2, leading to disrupted cell cycle progression.

- Induction of Apoptosis : Through modulation of apoptotic pathways, evidenced by increased phosphorylation levels of key proteins such as retinoblastoma.

- Antimicrobial Action : Likely through interference with bacterial enzyme functions, although specific pathways remain to be fully elucidated.

Case Studies

Several studies have explored related compounds' biological activities:

- Study on CDK Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit CDK2. The most potent inhibitors demonstrated significant selectivity over other CDKs, highlighting their potential as targeted cancer therapies .

- Antimicrobial Testing : A novel class of pyrazole-based compounds was tested against various pathogens, with notable efficacy observed against resistant strains of bacteria . The presence of specific substituents on the pyrazole ring was crucial for enhancing antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.